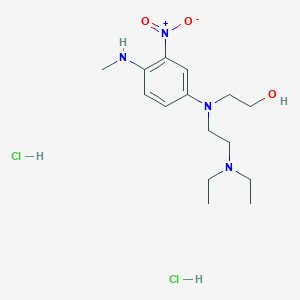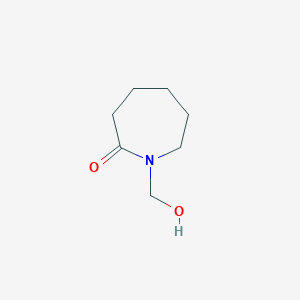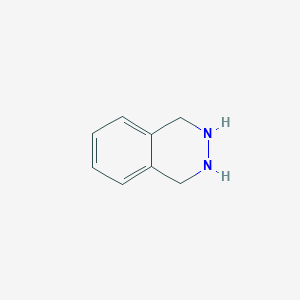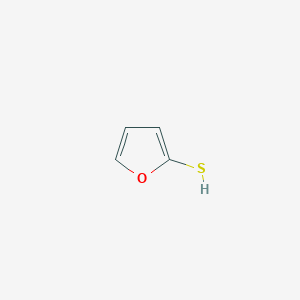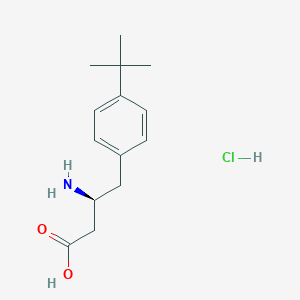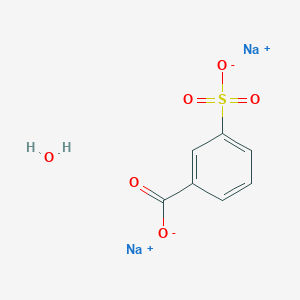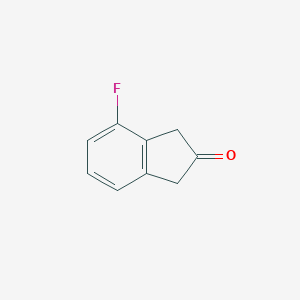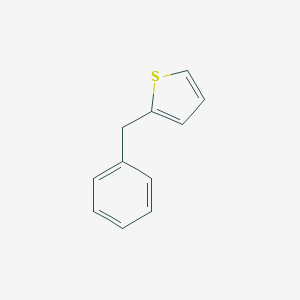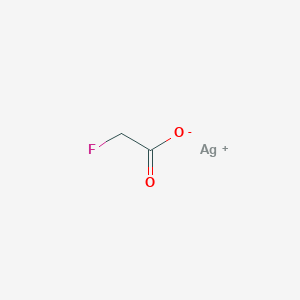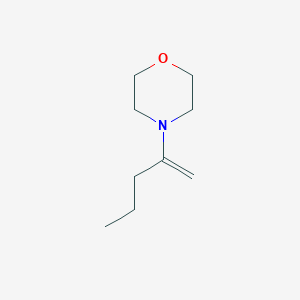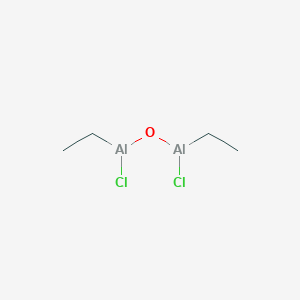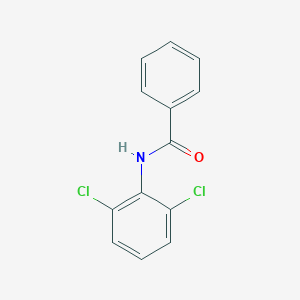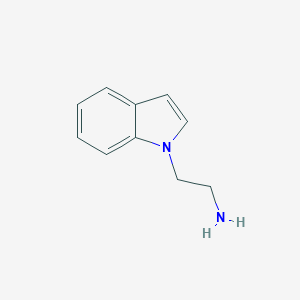
2-(1H-indol-1-yl)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(1H-indol-1-yl)ethanamine derivatives involves efficient chemical modifications, yielding compounds with modest antibacterial and antifungal activities. For instance, novel derivatives were synthesized through cyclization of corresponding ethyl thiourea with 2-bromoacetophenone, further evaluated for antimicrobial activities (Kumbhare et al., 2013). Another approach involved condensation reactions yielding potent inhibitors of the Staphylococcus aureus NorA efflux pump (Héquet et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of 2-(1H-indol-1-yl)ethanamine derivatives emphasizes the importance of structural variation for biological activity. Spectral and crystallographic studies provide insights into the molecular conformation and electronic structure, critical for understanding the interaction with biological targets. For instance, structural elucidation of novel derivatives was achieved using spectral data, revealing their potential as antimicrobial agents (Shtamburg et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-(1H-indol-1-yl)ethanamine derivatives showcases their versatility in forming various bioactive molecules. Reactions typically involve cyclization, condensation, and substitution, enabling the synthesis of compounds with enhanced biological properties. For example, the synthesis of Schiff bases with 2-(piperazin-1-yl)ethanamine moiety acting as pancreatic lipase inhibitors highlights the compound's role in the development of therapeutic agents (Warad et al., 2020).
Applications De Recherche Scientifique
-
Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells
- Summary : The compound 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) was found to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .
- Methods : The researchers conducted an IL-1R1 structure-based virtual screening to identify small molecules that could alter IL-1β activity, using in silico computational analysis .
- Results : DPIE showed a synergistic increase in inflammatory molecules and cytokine production (IL-6, IL-8, and COX-2) at both mRNA and protein levels in IL-1β-stimulated gingival fibroblasts .
-
Biosynthetic Pathway to the Plant Hormone Indole-3-acetic Acid
- Summary : 2-(1H-Indol-3-yl)ethanamine is an alkaloid found in plants and fungi and is a possible intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid .
- Methods : This conclusion is based on the structural similarity of the compound to the plant hormone .
- Results : The exact role and outcomes of this compound in the biosynthetic pathway are not specified in the source .
-
Development of New Therapeutic Agents
- Summary : The indole ring system, which is a core component of 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine, is found in many biologically active molecules, including several pharmaceuticals.
- Methods : The potential research areas for this compound could include the development of new therapeutic agents.
- Results : The exact outcomes and results of this application are not specified in the source.
-
Chemical Mediators of Inflammation
- Summary : Chemical mediators of inflammation such as cytokines and chemokines are important for the defense of the host against bacterial infection .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact outcomes and results of this application are not specified in the source .
-
- Summary : The presence of a halogen at positions C (5) or C (6) of the indole core is essential for the antibacterial activity of indolic compounds .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact outcomes and results of this application are not specified in the source .
-
Biological Potential of Indole Derivatives
- Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact outcomes and results of this application are not specified in the source .
-
Neurotransmitter in Mammalian Brain
- Summary : 2-(1H-Indol-3-yl)ethanamine is found in trace amounts in the mammalian brain, possibly acting as a neuromodulator or neurotransmitter .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact outcomes and results of this application are not specified in the source .
-
- Summary : 2-(1H-Indol-1-yl)ethanamine can be used as a building block in the synthesis of various heterocyclic compounds .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact outcomes and results of this application are not specified in the source .
-
- Summary : 2-(1H-Indol-1-yl)ethanamine can be used in the synthesis of unique chemicals for early discovery researchers .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The exact outcomes and results of this application are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-indol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFQUSYBZYTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293224 | |
| Record name | 2-(1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)ethanamine | |
CAS RN |
13708-58-2 | |
| Record name | 13708-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
